

Application Notes and Protocols: Afuresertib and Fulvestrant Combination in Breast Cancer

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Compound of Interest

Compound Name: Afuresertib

Cat. No.: B1139415

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Introduction

The combination of **afuresertib**, a pan-AKT inhibitor, and fulvestrant, a selective estrogen receptor degrader (SERD), represents a promising therapeutic strategy for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1] This combination therapy is currently under investigation in clinical trials, with emerging data suggesting significant anti-tumor activity, particularly in patients with alterations in the PI3K/AKT/PTEN pathway.[2][3]

Afuresertib targets the serine/threonine kinase AKT, a central node in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and metabolism.[4][5] By inhibiting all three isoforms of AKT (AKT1, AKT2, and AKT3), **afuresertib** can block downstream signaling and induce apoptosis in cancer cells.[2][4]

Fulvestrant is an estrogen receptor (ER) antagonist that binds to the ER with high affinity, leading to its degradation.[6][7] This dual mechanism of action—blocking ER functionality and promoting its degradation—results in a profound inhibition of estrogen-driven tumor growth.[7][8] The rationale for combining **afuresertib** and fulvestrant lies in the potential to simultaneously target two key drivers of HR+ breast cancer: the estrogen receptor signaling pathway and the PI3K/AKT pathway, which is a known mechanism of resistance to endocrine therapies.[5]

These application notes provide a summary of the available clinical data, detailed protocols for preclinical evaluation of this drug combination, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the key quantitative data from the Phase Ib clinical study of **afuresertib** in combination with fulvestrant in patients with locally advanced or metastatic HR+/HER2- breast cancer.

Table 1: Efficacy of **Afuresertib** plus Fulvestrant in the Overall Patient Population (Phase Ib Study)[2][5]

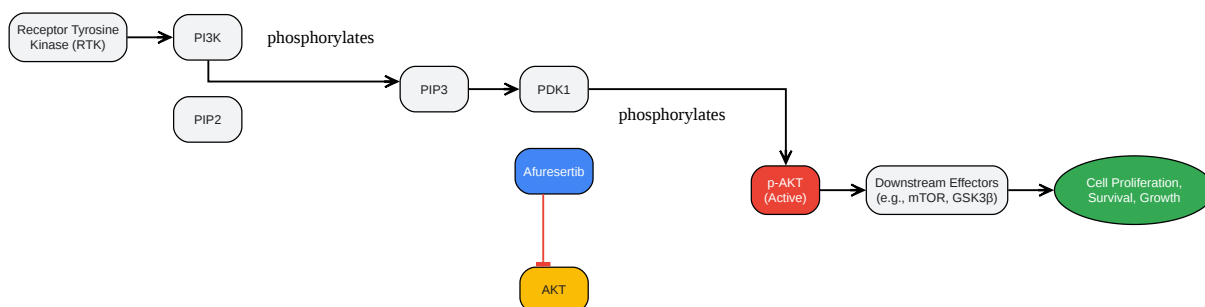
Endpoint	Result	95% Confidence Interval (CI)
Confirmed Objective Response Rate (ORR)	30%	11.9, 54.3
Disease Control Rate (DCR)	80%	-
Median Progression-Free Survival (mPFS)	7.3 months	3.7, NE (Not Estimable)

Table 2: Efficacy of **Afuresertib** plus Fulvestrant in Patients with PIK3CA/AKT1/PTEN Alterations (Phase Ib Study)[2]

Endpoint	Result	95% Confidence Interval (CI)
Confirmed Objective Response Rate (ORR)	45.4%	16.7, 76.6
Disease Control Rate (DCR)	82%	-
Median Progression-Free Survival (mPFS)	7.3 months	3.6, 8.2

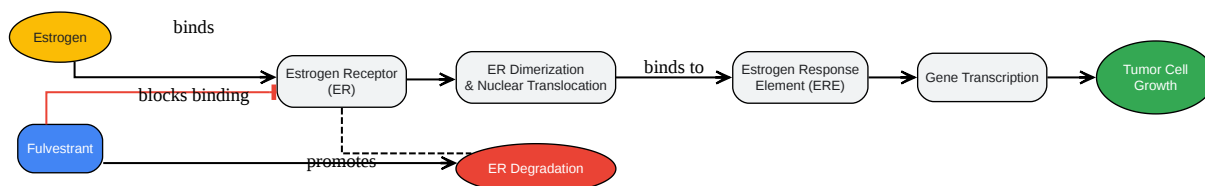
Signaling Pathways

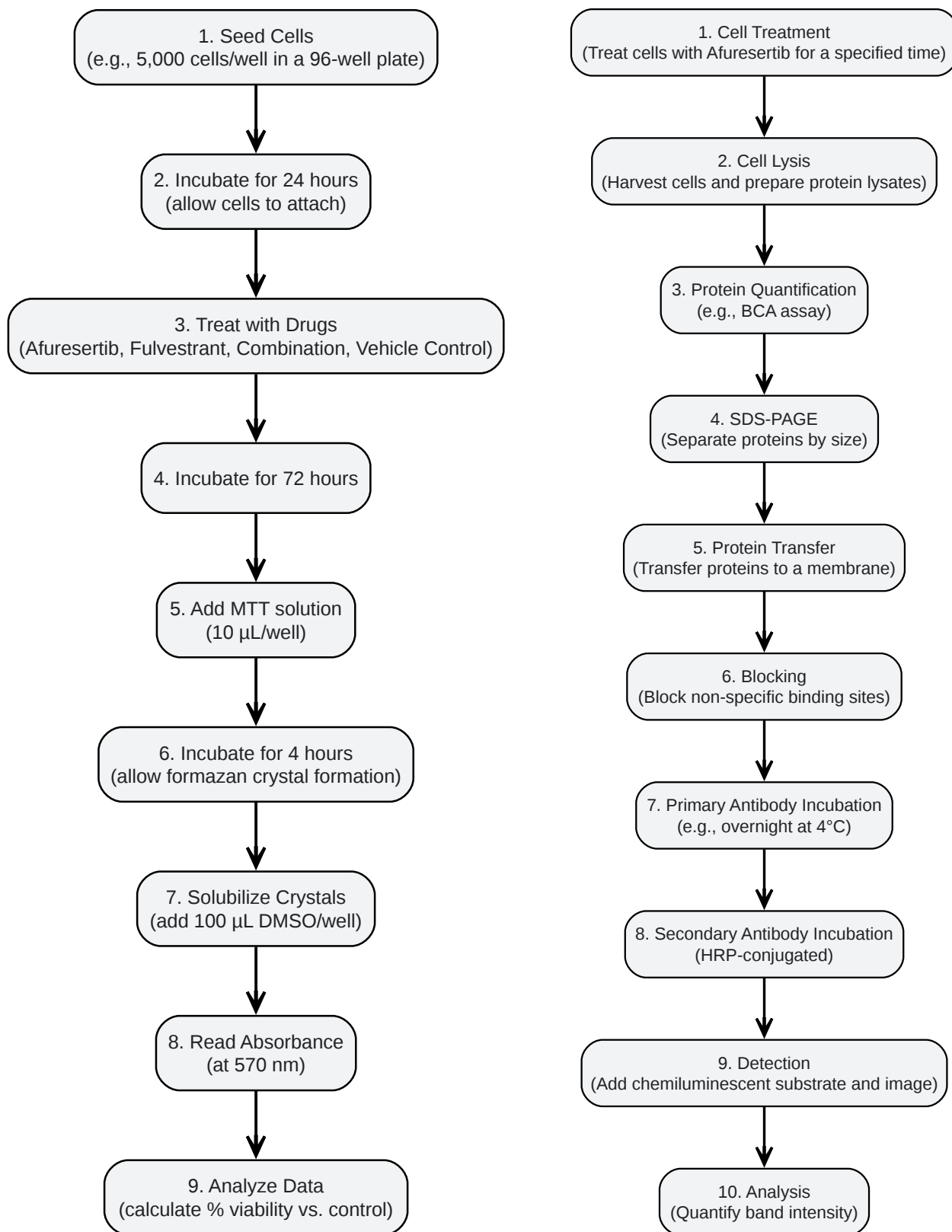
The following diagrams illustrate the mechanism of action of **afuresertib** and fulvestrant.

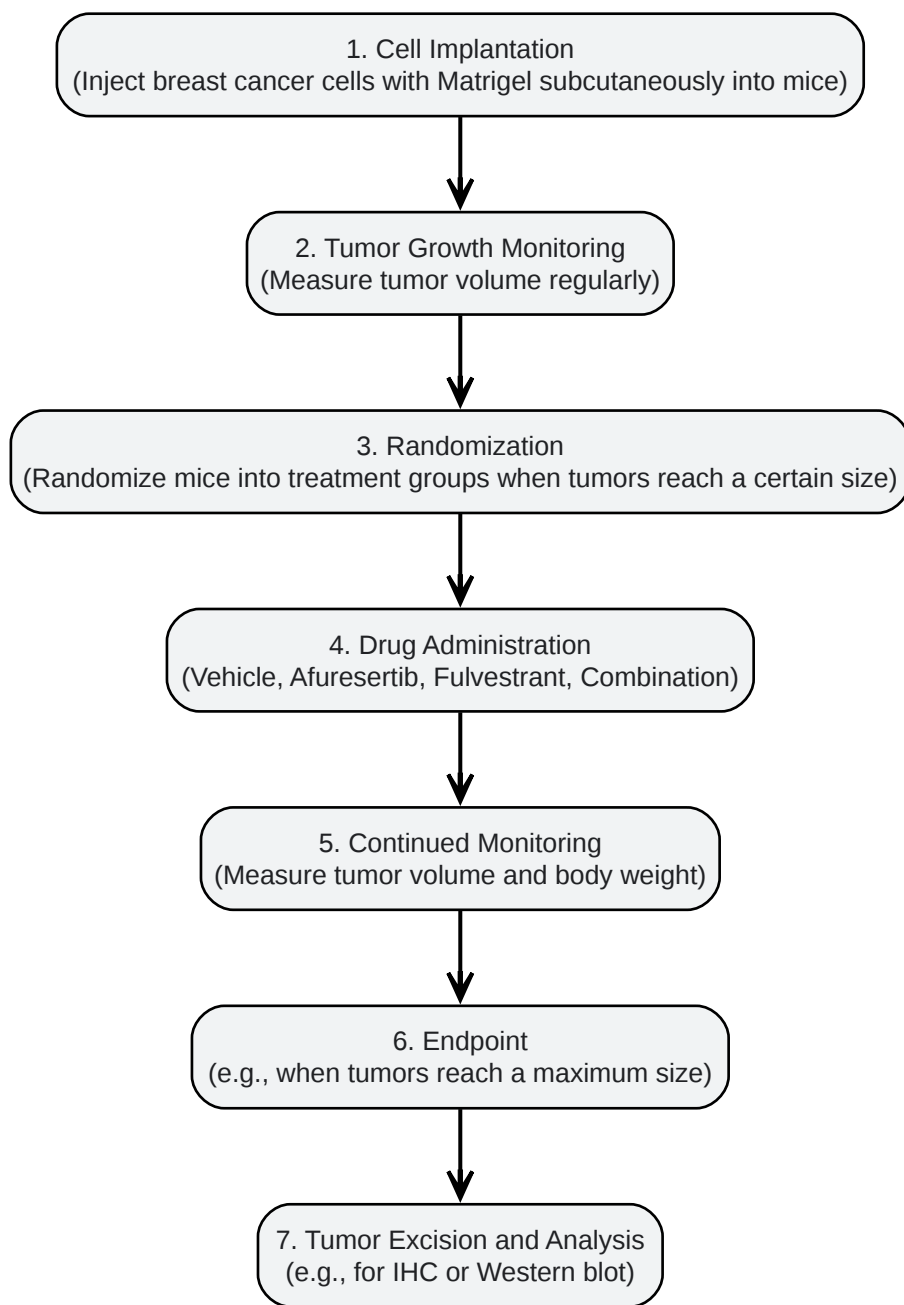


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Afuresertib inhibits the PI3K/AKT signaling pathway.







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